molecular formula C7H4ClNO2 B3258940 4-Chloropyridine-2,6-dicarbaldehyde CAS No. 311767-65-4

4-Chloropyridine-2,6-dicarbaldehyde

Cat. No.: B3258940
CAS No.: 311767-65-4
M. Wt: 169.56 g/mol
InChI Key: BSKSABGWROVHEE-UHFFFAOYSA-N
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Description

4-Chloropyridine-2,6-dicarbaldehyde: is an organic compound with the molecular formula C7H4ClNO2. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by aldehyde groups, and the hydrogen atom at position 4 is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyridine-2,6-dicarbaldehyde typically involves the chlorination of pyridine derivatives followed by formylation. One common method includes the use of phosphoryl chloride (POCl3) as a chlorinating agent to introduce the chlorine atom at the 4-position of pyridine. The formylation at positions 2 and 6 can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: 4-Chloropyridine-2,6-dicarboxylic acid.

    Reduction: 4-Chloropyridine-2,6-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloropyridine-2,6-dicarbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.

    Medicine: It is a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    2-Chloropyridine: A derivative of pyridine with a chlorine atom at the 2-position.

    3-Chloropyridine: A derivative of pyridine with a chlorine atom at the 3-position.

    4-Chloropyridine: A derivative of pyridine with a chlorine atom at the 4-position.

Comparison: 4-Chloropyridine-2,6-dicarbaldehyde is unique due to the presence of two aldehyde groups at positions 2 and 6, in addition to the chlorine atom at position 4. This combination of functional groups allows for a diverse range of chemical reactions and applications. In contrast, other chloropyridine derivatives may have different reactivity and applications based on the position of the chlorine atom and the absence of additional functional groups.

Properties

IUPAC Name

4-chloropyridine-2,6-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-5-1-6(3-10)9-7(2-5)4-11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKSABGWROVHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C=O)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601183
Record name 4-Chloropyridine-2,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311767-65-4
Record name 4-Chloropyridine-2,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl chloride (126.93 g, 154 mmol) and CH2Cl2 (80 mL) were placed in a 1 L, 3-neck round bottomed flask. The solution was cooled to −60° C. To the cooled solution, DMSO (24 mL) in CH2Cl2 (80 mL) was added over a 5 minutes period via dropping funnel. After 10 minutes, 4-chloro-2,6-dihydroxymethyl pyridine (12.13 g, 69.9 mmol) in DMSO (40 mL) was added over 5 minutes, also via dropping funnel. After 20 min., triethylamine (200 mL) was added and the reaction was stirred at −60° C. for an additional 5 minutes. The reaction mixture was then allowed to reach room temperature. Water (400 mL) was added to the flask. The aqueous mixture was extracted with several portions of CH2Cl2 and the organic fractions were added together, dried over Na2SO4, filtered and concentrated. The crude product was eluted through a silica gel (Aldrich 200-400 mesh, 60 Å) column with CH2Cl2 to give 8.20 g (69% yield) of pure 4-chloropyridine-2,6-dicarboxaldehyde as a bright yellow solid. 1H NMR (300 MHz, CDCl3) δ 10.12 (s), 8.11 (s). 13C NMR (CD3OD, 100 MHz) δ 191.26, 154.24, 147.55, 125.53•mp=163° C.
Quantity
126.93 g
Type
reactant
Reaction Step One
Quantity
12.13 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Quantity
24 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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